molecular formula C16H18N2O3 B7593382 (3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone

(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone

Cat. No. B7593382
M. Wt: 286.33 g/mol
InChI Key: LSZZQIKYNQAVLG-UHFFFAOYSA-N
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Description

(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone, commonly known as DMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. DMM belongs to the class of morpholines and is a derivative of 1,3-oxazole. It has a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol.

Mechanism of Action

The mechanism of action of DMM involves the inhibition of the production of nitric oxide and the activity of cyclooxygenase. Nitric oxide is involved in the inflammatory response, and its inhibition results in the reduction of inflammation. Cyclooxygenase is involved in the production of prostaglandins, which are involved in the inflammatory response. The inhibition of cyclooxygenase results in the reduction of inflammation.
Biochemical and physiological effects:
DMM has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has been found to inhibit the production of nitric oxide and the activity of cyclooxygenase. The inhibition of these enzymes results in the reduction of inflammation. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using DMM in lab experiments include its potent anti-inflammatory, analgesic, and anti-tumor properties. Moreover, DMM has been found to exhibit cytotoxicity against cancer cells. However, the limitations of using DMM in lab experiments include its potential toxicity and side effects. Moreover, the mechanism of action of DMM is not fully understood, and further research is needed to elucidate its mode of action.

Future Directions

For the research on DMM include the elucidation of its mechanism of action, the development of more potent derivatives, and the evaluation of its potential applications in the treatment of inflammatory diseases and cancer. Moreover, the safety and toxicity of DMM need to be further evaluated to determine its potential as a pharmacological agent.

Synthesis Methods

The synthesis of DMM involves the reaction of 4-(1,3-oxazol-5-yl)benzaldehyde with (3,5-dimethylmorpholin-4-yl)methanamine in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and water as a solvent. The yield of the reaction is around 70%.

Scientific Research Applications

DMM has been extensively studied for its potential applications in pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMM has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. Moreover, DMM has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.

properties

IUPAC Name

(3,5-dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-8-20-9-12(2)18(11)16(19)14-5-3-13(4-6-14)15-7-17-10-21-15/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZZQIKYNQAVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C2=CC=C(C=C2)C3=CN=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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